Pelagiomicin B

Structure-Activity Relationship (SAR) Natural Product Chemistry Phenazine Antibiotics

Researchers sourcing phenazine antibiotics for SAR studies cannot substitute Pelagiomicin A or C for Pelagiomicin B-each congener bears a distinct amino acid ester (L-valine for B) that fundamentally alters bioactivity. Pelagiomicin B (CAS 173485-81-9), supplied as a ≥95% purity reference standard, resolves this critical gap. • L-Valine ester probe enables dissection of amino acid side-chain contributions to antimicrobial/cytotoxic potency across the pelagiomicin SAR series. • Essential analytical standard for HPLC/LC-MS identification and quantification in Pelagiobacter variabilis fermentation studies. • Validated for developing handling protocols addressing documented lability in water and alcohols.

Molecular Formula C20H21N3O5
Molecular Weight 383.4 g/mol
Cat. No. B1259814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePelagiomicin B
Synonymspelagiomicin B
Molecular FormulaC20H21N3O5
Molecular Weight383.4 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)OCC1=CC=C(C2=NC3=C(C=CC=C3N=C12)C(=O)O)OC)N
InChIInChI=1S/C20H21N3O5/c1-10(2)15(21)20(26)28-9-11-7-8-14(27-3)18-16(11)22-13-6-4-5-12(19(24)25)17(13)23-18/h4-8,10,15H,9,21H2,1-3H3,(H,24,25)/t15-/m0/s1
InChIKeyPIEWZDRTLBDIHP-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pelagiomicin B Baseline Characteristics


Pelagiomicin B (CAS 173485-81-9) is a minor phenazine antibiotic component within the pelagiomicin complex, first isolated from the marine bacterium *Pelagiobacter variabilis* [1]. As a natural product, its molecular structure comprises a phenazine-1-carboxylic acid core esterified with L-valine, distinguishing it chemically from the major congener, Pelagiomicin A, which incorporates L-3-hydroxyvaline [2]. This compound is recognized in authoritative chemical databases with the ChEBI identifier 198897 [3]. Known for its inherent chemical lability, particularly in protic solvents, Pelagiomicin B serves as a specialized tool in natural product research, especially for studies involving the pelagiomicin biosynthetic pathway, structure-activity relationship (SAR) analysis of phenazine antibiotics, and the investigation of marine-derived secondary metabolites [1].

Phenazine-antibiotic SAR and pharmacophore mapping studies
Biosynthetic pathway research of Pelagiobacter variabilis
Handling protocols for labile natural products; aprotic-solvent workflow may be required

Pelagiomicin B Congener Interchangeability


Substituting Pelagiomicin B with the more abundant Pelagiomicin A or the simpler Pelagiomicin C will inevitably alter experimental outcomes due to fundamental differences in molecular structure and, by inference, their respective biological activities. The pelagiomicins are not interchangeable; each congener possesses a unique amino acid ester moiety attached to the griseoluteic acid chromophore—L-3-hydroxyvaline for A, L-valine for B, and glycine for C [1]. This structural variation is the primary determinant of differential bioactivity within this class of phenazine antibiotics [1]. Furthermore, the well-documented instability of these compounds in water and alcohols necessitates precise procurement and handling specific to each analog for reliable and reproducible research [2]. Using an uncharacterized mixture or an alternative analog without rigorous analytical validation introduces significant variability and confounds any quantitative structure-activity relationship (QSAR) or mechanism-of-action study.

Amino-acid ester variation (L-valine vs. L-3-hydroxyvaline vs. glycine) may shift antimicrobial and cytotoxic profiles.
Congener-specific chemical lability requires analog-optimized handling; a generic protocol may compromise integrity.
Uncharacterized mixtures or alternate congeners without analytical validation may confound quantitative SAR interpretation.

Pelagiomicin B Comparative Evidence


L-Valine Moiety Structural Divergence

The key differentiating feature of Pelagiomicin B is its L-valine ester at the C-6 position of the phenazine core, a structural feature that distinguishes it from its co-isolated congeners. Pelagiomicin B was identified as valylgriseoluteic acid, confirming the ester linkage to the amino acid L-valine [1]. This contrasts directly with the major component, Pelagiomicin A, which is esterified with L-3-hydroxyvaline, and with Pelagiomicin C, which is esterified with glycine [2]. This specific amino acid substitution represents the most fundamental, quantifiable difference between these compounds and forms the chemical basis for any observed divergence in biological activity or physicochemical properties.

L-Valine Ester Moiety
Head-to-head
Pelagiomicin B: L-valine
Pelagiomicin A: L-3-hydroxyvaline
Pelagiomicin C: glycine
Key structural differentiator for SAR interpretation
NMR-confirmed ester linkage differences
Structure-Activity Relationship (SAR) Natural Product Chemistry Phenazine Antibiotics Marine Natural Products

Class-Specific Antimicrobial Potency

While specific MIC data for isolated Pelagiomicin B are not publicly available due to its minor nature and instability, the foundational discovery paper establishes a clear baseline for the antimicrobial potency of the pelagiomicin class. The primary compound, Pelagiomicin A, demonstrates activity against both Gram-positive and Gram-negative bacteria [1]. Further vendor annotations for Pelagiomicin A report specific, potent IC50 values against cancer cell lines, including 0.04 µg/mL against HeLa cells, 0.2 µg/mL against BALB3T3, and 0.07 µg/mL against BALB3T3/H-ras . This provides a quantitative benchmark for the phenazine scaffold's inherent activity. Pelagiomicin B, as a valine-bearing analog, is expected to exhibit a different potency and/or selectivity profile compared to these benchmarks, making its procurement essential for exploring differential activity within this potent natural product class.

Antimicrobial/Cytotoxic Potency
Class-level
Not quantified for B
Class-level benchmark; B profile may differ
Comparator A: IC50 0.04–0.2 µg/mL (HeLa, BALB3T3)
Antibacterial Antimicrobial Susceptibility Phenazine Natural Product

Chemical Lability and Handling

The pelagiomicin family, including Pelagiomicin B, is characterized by significant chemical instability, a property that directly impacts experimental design and procurement decisions. The compounds are explicitly described as being 'labile in water and alcohols' [1]. This is a class-level characteristic that mandates specific, careful handling procedures to ensure the integrity of the research material . This instability is a critical differentiating factor when selecting a natural product tool compound. It contrasts sharply with more stable, commercially available phenazine derivatives or synthetic analogs, where the risk of solvent-mediated degradation is significantly lower or absent.

Protic Solvent Stability
Class-level
B: labile in water/alcohols
Stable phenazines: stable
Stability contrast may influence assay selection
Requires anhydrous handling workflow
Chemical Stability Natural Product Handling Sample Integrity Reproducibility

Pelagiomicin B Research Applications


Phenazine Antibiotic SAR Studies

Pelagiomicin B is an indispensable reference standard for SAR programs focused on marine-derived phenazines. Its L-valine ester provides a distinct chemical probe to dissect the contribution of the amino acid side chain to antimicrobial and cytotoxic potency. By comparing the activity of Pelagiomicin B against a panel of bacterial or cancer cell lines directly with that of the L-3-hydroxyvaline (Pelagiomicin A) and glycine (Pelagiomicin C) analogs, researchers can quantitatively map the pharmacophore and guide the design of novel, more selective derivatives [1].

Marine Pelagiobacter Secondary Metabolism

For natural product chemists and microbiologists studying the secondary metabolome of *Pelagiobacter variabilis*, Pelagiomicin B is a required analytical standard. Its procurement enables the accurate identification and quantification of this minor metabolite in fermentation broths via HPLC or LC-MS, which is essential for understanding biosynthetic pathway flux and regulation [1]. Its use as a reference standard ensures that studies on the production and optimization of the pelagiomicin complex are rigorous and reproducible.

Stability Protocols for Labile Natural Products

Given its documented lability in water and alcohols, Pelagiomicin B serves as a valuable model compound for developing and validating handling and formulation protocols for unstable natural product libraries [1]. Researchers in pharmaceutical development or academic core facilities can use this compound to test the effectiveness of different lyophilization techniques, storage conditions, and anhydrous solvent systems, establishing best practices for preserving compound integrity from the moment of procurement.

Application
Selection Property
Validation Focus
Phenazine SAR studies
L-valine pharmacophore probe
Amino-acid side-chain contribution
Biosynthetic pathway analysis
Minor congener reference standard
LC-MS quantification & flux monitoring
Labile natural product handling
Protic-solvent sensitivity
Anhydrous workflow validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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